molecular formula C22H38N2O2 B10840146 1-(1-Adamantyl)-3-(4-pentoxycyclohexyl)urea

1-(1-Adamantyl)-3-(4-pentoxycyclohexyl)urea

Cat. No.: B10840146
M. Wt: 362.5 g/mol
InChI Key: VIWCJPKZDQYQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea is a synthetic compound with a unique structure that combines an adamantane moiety with a cyclohexyl group substituted with a pentyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea typically involves the reaction of 1-adamantyl isocyanate with 4-pentyloxycyclohexylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds .

Scientific Research Applications

1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The urea group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 1-adamantan-1-yl-3-(4-pentyloxycylclohexyl)urea, such as its specific substituents and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C22H38N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

1-(1-adamantyl)-3-(4-pentoxycyclohexyl)urea

InChI

InChI=1S/C22H38N2O2/c1-2-3-4-9-26-20-7-5-19(6-8-20)23-21(25)24-22-13-16-10-17(14-22)12-18(11-16)15-22/h16-20H,2-15H2,1H3,(H2,23,24,25)

InChI Key

VIWCJPKZDQYQRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.